Chloroethylnorapomorphine

Dopamine receptor alkylation Covalent probe Irreversible antagonist

Chloroethylnorapomorphine (NCA) is the only commercially available catechol aporphine that provides irreversible, covalent dopamine D2/D1 receptor inactivation lasting 5–7 days after a single administration. Unlike reversible ligands (apomorphine, NPA, SCH-23390) that dissociate upon washing or clearance, NCA's β-chloroethyl moiety forms a reactive aziridinium ion that alkylates receptor nucleophiles—resisting displacement by excess competing ligands. This unique mechanism eliminates postsynaptic D2 signaling while preserving presynaptic autoreceptor feedback. For protocols requiring multi-day receptor silencing, target occupancy studies, or receptor turnover measurements without repeated dosing, NCA is the only validated tool. Supplied exclusively for non-clinical research.

Molecular Formula C18H18ClNO2
Molecular Weight 315.8 g/mol
CAS No. 75946-94-0
Cat. No. B1206760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroethylnorapomorphine
CAS75946-94-0
Synonymschloroethylnorapomorphine
chloroethylnorapomorphine hydrochloride
chloroethylnorapomorphine, hydrochloride, (R)-isomer
N-(2-chloroethyl)-10,11-dihydroxynoraporphine
Molecular FormulaC18H18ClNO2
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESC1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl
InChIInChI=1S/C18H18ClNO2/c19-7-9-20-8-6-11-2-1-3-13-16(11)14(20)10-12-4-5-15(21)18(22)17(12)13/h1-5,14,21-22H,6-10H2/t14-/m1/s1
InChIKeyRMKWDBUEXHJPRZ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroethylnorapomorphine (CAS 75946-94-0): A Covalently Binding Dopamine Receptor Probe for Irreversible Target Validation and Long-Acting Pharmacological Studies


Chloroethylnorapomorphine (NCA; CAS 75946-94-0) is a synthetic β-haloalkylamine derivative of the aporphine alkaloid apomorphine, classified as a noraporphine [1]. Unlike reversible dopamine receptor agonists such as apomorphine or N-n-propylnorapomorphine (NPA), NCA contains a 2-chloroethyl substituent on the nitrogen atom that enables formation of a reactive aziridinium ion intermediate, leading to covalent alkylation of nucleophilic residues within dopamine receptor binding sites [2]. First reported in 1980, NCA was developed as one of the earliest pharmacological tools capable of producing irreversible and exceptionally long-lasting blockade of central dopamine receptors, with functional effects persisting for up to 5–7 days after a single systemic administration [3]. This compound is supplied primarily for non-clinical research applications, including dopamine receptor characterization, target occupancy studies, and in vitro/in vivo mechanistic investigations requiring sustained receptor inactivation [4].

Why Reversible Dopamine Ligands Cannot Replace Chloroethylnorapomorphine in Irreversible Target Engagement and Long-Duration Pharmacological Studies


Standard in-class dopamine receptor agonists and antagonists—including apomorphine, N-propylnorapomorphine (NPA), and SKF-38393—bind reversibly to dopamine D1/D2 receptor orthosteric sites and dissociate upon tissue washing or drug clearance [1]. This reversibility limits their utility in experiments requiring sustained receptor inactivation, such as receptor turnover measurements, irreversible target validation, or behavioral paradigms spanning multiple days [2]. Chloroethylnorapomorphine (NCA) circumvents this limitation through its unique β-chloroethyl moiety, which undergoes intramolecular cyclization to a reactive aziridinium ion that covalently attaches to receptor nucleophiles [3]. Consequently, NCA's receptor blockade resists displacement by excess competing ligands and persists after extensive tissue washing—properties that reversible aporphines and benzazepines fundamentally lack [4]. Attempting to substitute a reversible ligand for NCA in protocols requiring irreversible receptor inactivation will yield qualitatively different and experimentally incompatible results.

Chloroethylnorapomorphine: Quantified Differentiation Evidence Against Closest Aporphine Analogs and Reversible Dopamine Ligands


Irreversible Covalent Binding Evidenced by Resistance to Competitive Displacement vs. Reversible Apomorphine Binding

NCA binds covalently to dopamine receptor sites, whereas the parent compound apomorphine exhibits fully reversible binding. In membrane preparations of calf caudate nucleus, [3H]NCA binding could not be displaced by excess unlabeled dopamine (DA), apomorphine, or (+)butaclamol, nor was it reversed by protein denaturation with trichloroacetic acid (TCA). In contrast, [3H]apomorphine binding under identical conditions was rapidly displaced by DA and other dopaminergic agents [1][2]. This resistance to chemical and competitive displacement demonstrates that NCA forms a covalent adduct with its binding site, a property absent in all reversible aporphine agonists.

Dopamine receptor alkylation Covalent probe Irreversible antagonist Receptor occupancy

Long-Lasting Behavioral Antagonism (5-Day Duration) vs. Complete Inactivity of N-Hydroxyethyl and N-Chloroethyl-Codeine Analogs

NCA produces exceptionally prolonged blockade of dopamine-mediated behaviors that is not shared by close structural analogs. In mice with unilateral striatal electrolesions, NCA at 2–4 mg/kg s.c. abolished apomorphine-induced contralateral circling for up to 5 days, with recovery to control values only by day 7. In a parallel climbing behavior assay, NCA (10–20 mg/kg s.c.) antagonized apomorphine-induced climbing for 5 days. By direct comparison, the N-hydroxyethyl analog (NHA, 10 mg/kg s.c.), the N-chloroethyl-codeine derivative (NCC, 10 mg/kg s.c.), and the bis-chloroethylamino-acetyl compound (I, 10 mg/kg s.c.) were completely inactive in both behavioral paradigms [1][2]. These data establish that both the catechol moiety and the N-2-chloroethyl substituent are simultaneously required for the long-duration in vivo dopamine antagonist activity unique to NCA.

Behavioral pharmacology Dopamine receptor inactivation Irreversible antagonist duration Aporphine SAR

Non-Competitive Blockade of Dopamine-Stimulated Adenylate Cyclase (IC50 30 μM) with Superior Potency Over Monophenolic and Diester Analogs

NCA acts as a functionally irreversible antagonist of dopamine-stimulated cAMP production in rat striatal homogenates. NCA blocked stimulation of adenylate cyclase by 50 μM dopamine with an IC50 of 30 μM, and the inhibition was non-competitive with respect to dopamine and not reversed by washing [1]. By direct structural comparison, the 10-O-methylated (11-monophenolic) analog of NCA displayed weaker inhibitory activity, while the O,O'-diester derivative was completely inactive [1]. This quantitative rank order of potency (NCA > monophenolic analog >> diester) demonstrates that both the intact catechol (10,11-dihydroxy) moiety and the N-chloroethyl group are essential for the functional blockade of D1-like receptor-coupled adenylate cyclase.

Adenylate cyclase inhibition Functional antagonist assay Dopamine D1 signaling Structure-activity relationship

3H-Apomorphine Binding Competition (IC50 285 nM) vs. Weaker Monophenolic and Inactive Diester Analogs

In a direct radioligand competition assay using subsynaptosomal membrane preparations from calf caudate nucleus, NCA competed for [3H]apomorphine binding sites with an IC50 of 285 nM [1]. Under the same experimental conditions, the 10-O-methylated (monophenolic) analog displayed lower potency, and the O,O'-diester analog showed no detectable competition [1]. This 3.5-fold range in activity (NCA 285 nM < monophenolic > diester inactive) provides a quantitative binding affinity rank order that confirms the structural requirements for high-affinity interaction with the [3H]apomorphine-labeled site, distinguishing NCA from its closest synthetic congeners.

Radioligand binding Dopamine receptor affinity Aporphine SAR Competition assay

Wash-Resistant Binding vs. Wash-Reversible Binding of N-Hydroxyethyl Analog (NHA) in Striatal Membrane Preparations

The irreversibility of NCA binding was directly compared against its N-hydroxyethyl analog (NHA) in rat striatal homogenate binding studies using [3H]NPA as the radioligand. A single washing step completely removed the inhibition produced by NHA, consistent with reversible binding. In contrast, repeated washing caused only a modest reversal of the inhibition afforded by NCA [1]. This differential wash sensitivity provides direct, experimentally controlled evidence that the chloroethyl substituent of NCA is solely responsible for the conversion of a reversible aporphine-receptor interaction into a pseudo-irreversible, wash-resistant one, while the hydroxyethyl analog retains reversible binding characteristics.

Irreversible binding validation Wash resistance Aporphine derivative comparison Receptor labeling

Functional Dissociation Between Pre- and Postsynaptic Dopamine Receptors: Irreversible Antagonist at Postsynaptic Sites vs. Reversible Agonist at Autoreceptors

NCA exhibits a unique pharmacological profile not shared by conventional dopamine antagonists: it acts as an irreversible antagonist at postsynaptic dopamine receptors while behaving as a reversible agonist at presynaptic dopamine autoreceptors [1]. In electrically evoked [3H]dopamine release studies from cat caudate slices, NCA inhibited dopamine release in a manner consistent with autoreceptor agonism, yet in the same tissue it irreversibly blocked postsynaptic dopamine receptor-mediated responses [1]. By contrast, the comparator TL-99 (6,7-dihydroxy-2-(N,N-dimethyl)-aminotetralin) acted as an autoreceptor agonist without postsynaptic activity. This dual pre/post-synaptic discrimination is not observed with apomorphine or NPA, which act as agonists at both receptor populations, or with classical neuroleptics, which act as antagonists at both sites.

Dopamine autoreceptor Presynaptic receptor Postsynaptic antagonism Functional selectivity

Procurement-Driven Application Scenarios: When Chloroethylnorapomorphine (CAS 75946-94-0) Is the Scientifically Justified Choice


Irreversible Dopamine Receptor Inactivation for Receptor Turnover and Resynthesis Kinetics Studies

When experimental goals require sustained elimination of dopamine receptor function over multiple days to measure receptor recovery kinetics, NCA is uniquely suitable. As demonstrated by the 5-day blockade of apomorphine-induced circling and climbing behaviors after a single subcutaneous dose [1], NCA provides an extended pharmacological window that reversible antagonists such as haloperidol, SCH-23390, or sulpiride cannot achieve without continuous infusion or repeated dosing. Researchers can administer NCA once and serially assess the time course of behavioral or biochemical recovery, which reflects de novo receptor synthesis and membrane insertion. This application is directly supported by the quantitative duration-of-action data in Section 3, Evidence Item 2.

Covalent Affinity Labeling of Dopamine Receptor Binding Sites for Proteomic Identification and Biochemical Characterization

The covalent binding mechanism of NCA—confirmed by its resistance to displacement by excess dopamine, apomorphine, and butaclamol, as well as by TCA denaturation [1]—makes it a candidate affinity label for dopamine receptor binding site mapping. Unlike photoaffinity probes that require UV activation or reversible ligands that dissociate during purification, NCA forms a stable covalent adduct with its target site under physiological conditions. The solvolysis kinetics of NCA (aziridinium ion formation rate constants of 0.024 min⁻¹ at 25°C and 0.096 min⁻¹ at 37°C at pH 7.0; pKa ~6.3) [2] provide precise experimental control over the activation time course, enabling timed exposure protocols for receptor labeling. This evidence is detailed in Section 3, Evidence Item 1, and supported by the solvolysis data from the J. Med. Chem. 1983 study.

Pre- vs. Postsynaptic Dopamine Receptor Dissection in Striatal Slice Electrophysiology and Neurotransmitter Release Assays

NCA's unique dual pharmacological profile—irreversible postsynaptic antagonist combined with reversible presynaptic autoreceptor agonist [1]—enables researchers to selectively eliminate postsynaptic dopamine receptor contributions while preserving autoreceptor-mediated feedback regulation of dopamine release. This contrasts with conventional D2 antagonists (e.g., sulpiride) that block both pre- and postsynaptic receptors, and with direct agonists (e.g., apomorphine, NPA) that activate both populations. Investigators studying dopamine autoreceptor function in isolation or examining the postsynaptic consequences of autoreceptor activation in striatal slice preparations can use NCA to irreversibly silence the postsynaptic component, yielding cleaner experimental interpretations. This application derives directly from Section 3, Evidence Item 6.

Behavioral Pharmacology Studies Requiring Sustained Dopamine Receptor Inactivation Without Repeated Handling Stress

In behavioral paradigms where repeated injection stress confounds interpretation—such as chronic social interaction tests, operant conditioning, or sensitization protocols—NCA's 5–7 day duration of action following a single administration [1] provides sustained dopamine receptor inactivation without the need for daily injections. The comparator data (Section 3, Evidence Item 2) showing that NHA, NCC, and compound I are completely inactive in behavioral assays confirms that this prolonged in vivo activity is exclusive to the N-chloroethyl catechol aporphine scaffold, and cannot be achieved with other aporphine derivatives or reversible dopamine antagonists, which typically require dosing intervals of hours rather than days.

Quote Request

Request a Quote for Chloroethylnorapomorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.